molecular formula C14H13NO4 B2709206 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid CAS No. 187970-67-8

4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid

Cat. No.: B2709206
CAS No.: 187970-67-8
M. Wt: 259.261
InChI Key: NLLDZOGFRIGRBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid is an organic compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol . This compound is characterized by the presence of a methoxy group, a pyridin-2-ylmethoxy group, and a benzoic acid moiety. It is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid typically involves the reaction of 4-methoxybenzoic acid with pyridin-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid is unique due to the presence of both a methoxy group and a pyridin-2-ylmethoxy group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

IUPAC Name

4-methoxy-3-(pyridin-2-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-12-6-5-10(14(16)17)8-13(12)19-9-11-4-2-3-7-15-11/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLDZOGFRIGRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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